(3S,4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-3,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-5,10-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
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Overview
Description
The compound (3S,4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-3,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-5,10-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic molecule with a highly intricate structure. This compound features multiple hydroxyl groups, a carboxylic acid group, and several sugar moieties, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of biocatalysts or green chemistry principles to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the carboxylic acid group would produce an alcohol.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology: The compound’s sugar moieties make it of interest in glycoscience, particularly in the study of glycoproteins and glycolipids.
Medicine: Its complex structure and functional groups suggest potential pharmacological activities, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved would vary depending on the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
(3S,4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-3,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-5,10-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid analogs: These compounds share a similar core structure but differ in the functional groups attached.
Glycosylated tetradecahydropicenes: These compounds have similar sugar moieties but may differ in the core structure or the position of the glycosylation.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the precise stereochemistry of its structure. This unique arrangement of atoms and bonds gives it distinct chemical and biological properties, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C42H68O16 |
---|---|
Molecular Weight |
829.0 g/mol |
IUPAC Name |
(3S,4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-3,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-5,10-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C42H68O16/c1-37(2)12-19-18-8-9-24-39(5)13-20(45)33(58-35-32(52)30(50)28(48)22(17-44)56-35)38(3,4)23(39)10-11-40(24,6)41(18,7)15-26(42(19,36(53)54)14-25(37)46)57-34-31(51)29(49)27(47)21(16-43)55-34/h8,19-35,43-52H,9-17H2,1-7H3,(H,53,54)/t19-,20-,21+,22+,23-,24+,25-,26+,27+,28+,29-,30-,31+,32+,33-,34-,35-,39-,40+,41+,42+/m0/s1 |
InChI Key |
IRXSNGAQRPMOKM-SWZPWMQVSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@@H]([C@@H](C3(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C |
Canonical SMILES |
CC1(CC2C3=CCC4C(C3(CC(C2(CC1O)C(=O)O)OC5C(C(C(C(O5)CO)O)O)O)C)(CCC6C4(CC(C(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C |
Origin of Product |
United States |
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